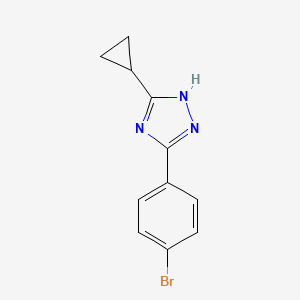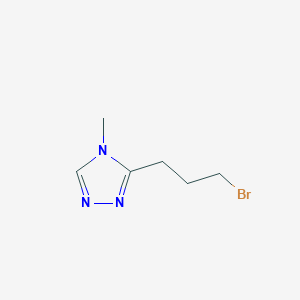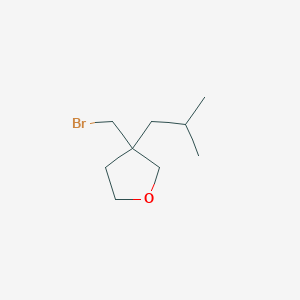
6-Bromo-3-(1H-pyrazol-1-yl)-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(1H-pyrazol-1-yl)-1,2,4-triazine is a heterocyclic compound that features a bromine atom, a pyrazole ring, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(1H-pyrazol-1-yl)-1,2,4-triazine typically involves the reaction of 6-bromo-1,2,4-triazine with 1H-pyrazole under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(1H-pyrazol-1-yl)-1,2,4-triazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.
Coupling Reactions: The pyrazole ring can engage in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while coupling reactions can produce complex heterocyclic structures.
Scientific Research Applications
6-Bromo-3-(1H-pyrazol-1-yl)-1,2,4-triazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(1H-pyrazol-1-yl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-pyrazolo[4,3-c]pyridine
- 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine
Uniqueness
6-Bromo-3-(1H-pyrazol-1-yl)-1,2,4-triazine is unique due to its specific combination of a bromine atom, a pyrazole ring, and a triazine ring. This structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H4BrN5 |
|---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
6-bromo-3-pyrazol-1-yl-1,2,4-triazine |
InChI |
InChI=1S/C6H4BrN5/c7-5-4-8-6(11-10-5)12-3-1-2-9-12/h1-4H |
InChI Key |
SNWJFZJCBVGXPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(N=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-4-phenyl-1-buten-1-yl]-](/img/structure/B15255010.png)
![5-[tert-Butyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B15255014.png)

![4-[(Ethylamino)methyl]thiophene-2-carbonitrile](/img/structure/B15255022.png)
methanol](/img/structure/B15255034.png)

![(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B15255041.png)
![2-Pyrrolidinone, 1-[4-amino-2-(trifluoromethyl)phenyl]-](/img/structure/B15255044.png)
![3-(Bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B15255062.png)
![5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-carbaldehyde](/img/structure/B15255065.png)

